molecular formula C9H10BrClN2O B1382548 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride CAS No. 1803566-69-9

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride

Cat. No.: B1382548
CAS No.: 1803566-69-9
M. Wt: 277.54 g/mol
InChI Key: GZBOZQLTOXMAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride is a chemical compound with the molecular formula C9H10BrClN2O It is a derivative of azetidinone, a four-membered lactam ring, and contains an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride typically involves the reaction of 4-bromobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the azetidinone ring. The final product is obtained by treating the azetidinone with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azido and cyano derivatives.

Scientific Research Applications

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenylazetidin-2-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    3-Amino-1-(4-chlorophenyl)azetidin-2-one: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.

    3-Amino-1-(4-fluorophenyl)azetidin-2-one: Contains a fluorine atom, leading to distinct chemical and biological characteristics.

Uniqueness

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom can participate in halogen bonding and influence the compound’s interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with appropriate amines and isocyanates to form the azetidinone ring. The resulting compound is then crystallized as its hydrochloride salt for enhanced stability and solubility.

Antimicrobial Activity

Research indicates that azetidinone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various azetidinones against a range of bacterial strains using the broth micro-dilution method. The results showed that this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 μg/mL
Escherichia coli256 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound's structural features contribute to its efficacy against resistant bacterial strains, making it a candidate for further development in antimicrobial therapies .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH radical scavenging and ferric reducing power tests. The compound exhibited strong antioxidant activity, comparable to standard antioxidants like ascorbic acid. This property may be attributed to the presence of electron-donating groups in its structure, which facilitate the neutralization of free radicals .

Anticancer Activity

In vitro studies have shown that azetidinone derivatives possess cytotoxic effects against cancer cell lines. Specifically, this compound was tested against the MCF-7 breast cancer cell line. The results indicated a high percentage of inhibition in cell viability at varying concentrations:

Concentration (μM)% Cell Viability Inhibition
0.189.84%
0.590.56%
193.14%
294.76%

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and structure-activity relationships (SAR) .

Structure-Activity Relationship (SAR)

The biological activity of azetidinone derivatives is heavily influenced by their structural modifications. In particular:

  • Electron-Withdrawing Groups (EWGs) : The presence of EWGs such as nitro or halogens at specific positions enhances antimicrobial and anticancer activities.
  • Substituent Variations : Modifications on the phenyl ring can significantly affect potency; for instance, para-substituted derivatives often show improved biological profiles compared to ortho or meta substitutions .

Case Studies

A recent case study focused on the synthesis and evaluation of various substituted azetidinones found that compounds with specific functional groups exhibited enhanced biological activities. For instance, derivatives containing halogens at the para position demonstrated increased efficacy against both bacterial strains and cancer cells.

Properties

IUPAC Name

3-amino-1-(4-bromophenyl)azetidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBOZQLTOXMAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride
Reactant of Route 2
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride
Reactant of Route 3
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride
Reactant of Route 4
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride
Reactant of Route 5
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride
Reactant of Route 6
3-Amino-1-(4-bromophenyl)azetidin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.